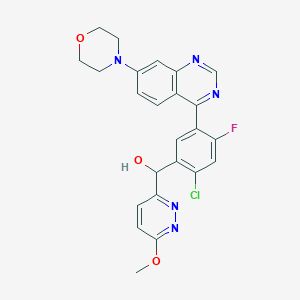

(Rac)-Nedisertib

描述

Overview of DNA Damage Response (DDR) Pathways

The DDR is a sophisticated signaling network crucial for maintaining cellular viability and genomic integrity. researchgate.net It encompasses a variety of pathways, each specialized to handle specific types of DNA damage. frontiersin.org

Classification and Significance of DNA Lesions

DNA lesions, or sites of damage, can be broadly categorized based on the nature of the chemical alteration to the DNA structure. wou.edu These can range from single-base modifications to more complex and detrimental double-strand breaks (DSBs). cellsignal.com

Endogenous Damage: Arises from normal metabolic processes within the cell, such as replication errors, oxidative damage from reactive oxygen species, and spontaneous base deamination. sigmaaldrich.comwikipedia.org

Exogenous Damage: Caused by external agents, including ionizing radiation (like X-rays and gamma rays), ultraviolet (UV) radiation, and various chemical toxins. sigmaaldrich.comwikipedia.org

The significance of these lesions lies in their potential to disrupt fundamental cellular processes like transcription and replication. wisdomlib.org If left unrepaired, these damages can lead to mutations, chromosomal aberrations, and ultimately, contribute to the development of diseases like cancer. cellsignal.comclinicsinoncology.comslideshare.net The accumulation of unrepaired DNA damage is a significant factor in cellular aging and the onset of various age-related diseases. mdpi.com

Major DNA Repair Pathways: An Academic Perspective

To address the diverse spectrum of DNA lesions, cells employ several major repair pathways. frontiersin.org The choice of pathway is largely determined by the type of DNA damage and the phase of the cell cycle. biorxiv.org

Homologous Recombination (HR) Pathway

Homologous Recombination (HR) is a high-fidelity repair mechanism for DNA double-strand breaks (DSBs). creative-diagnostics.comfrontiersin.org It utilizes a homologous DNA sequence, typically from a sister chromatid, as a template to accurately restore the original DNA sequence. creative-diagnostics.comwikipedia.org This pathway is predominantly active during the S and G2 phases of the cell cycle when a sister chromatid is available. biorxiv.org

The process begins with the recognition of the DSB by the MRE-11-RAD50-NBS1 (MRN) complex, which then activates the ATM kinase. researchgate.net This initiates a cascade that leads to the resection of the 5' ends of the break, creating 3' single-stranded DNA (ssDNA) overhangs. frontiersin.orgresearchgate.net The recombinase RAD51, with the help of mediators like BRCA2, then forms a nucleoprotein filament on the ssDNA, which searches for and invades the homologous template sequence. frontiersin.org Following DNA synthesis to fill the gap, the intertwined DNA molecules are resolved, resulting in an error-free repair of the DSB. wikipedia.org

Non-Homologous End Joining (NHEJ) Pathway

Non-Homologous End Joining (NHEJ) is the predominant pathway for repairing DSBs in mammalian cells and is active throughout the cell cycle. creative-diagnostics.comnih.govnih.gov Unlike HR, NHEJ does not require a homologous template and directly ligates the broken DNA ends. creative-diagnostics.comnih.gov While this makes the process faster, it is also more prone to errors, often resulting in small insertions or deletions at the repair site. nih.gov

The NHEJ pathway is initiated by the Ku70/80 heterodimer, which recognizes and binds to the DNA ends. creative-diagnostics.comnih.gov This complex then recruits the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). nih.govfrontiersin.org The DNA-PK holoenzyme, consisting of Ku and DNA-PKcs, brings the DNA ends together and recruits other factors, including DNA ligase IV, XRCC4, and XLF, to process and ligate the ends. frontiersin.orgfrontiersin.org

Other DNA Repair Mechanisms in Research Contexts

Besides HR and NHEJ, several other repair pathways are crucial for maintaining genomic integrity:

Base Excision Repair (BER): This pathway deals with damage to single DNA bases caused by oxidation, alkylation, or deamination. cellsignal.comfrontiersin.org

Nucleotide Excision Repair (NER): NER corrects bulky, helix-distorting lesions, such as pyrimidine (B1678525) dimers caused by UV radiation. cellsignal.comfrontiersin.org

Mismatch Repair (MMR): This system corrects errors made during DNA replication, such as base-base mismatches and small insertions or deletions. frontiersin.org

DNA-Dependent Protein Kinase (DNA-PK) in Genomic Integrity Maintenance

DNA-dependent protein kinase (DNA-PK) is a critical component of the NHEJ pathway and plays a central role in maintaining genomic integrity. nih.govnih.gov It is a serine/threonine protein kinase complex composed of a large catalytic subunit, DNA-PKcs, and the Ku70/80 heterodimer. nih.gov The Ku heterodimer acts as the DNA-binding component, recognizing and binding to DSBs, which then recruits and activates DNA-PKcs. oup.com

The kinase activity of DNA-PKcs is essential for the subsequent steps of the NHEJ pathway, including the recruitment and regulation of other repair factors. frontiersin.orgresearchgate.net Beyond its role in DNA repair, DNA-PK has been implicated in other cellular processes such as transcriptional regulation, telomere maintenance, and the regulation of apoptosis and autophagy. frontiersin.org Given its pivotal role in DSB repair, a pathway often upregulated in cancer cells to survive DNA damage induced by therapies, DNA-PK has emerged as a significant therapeutic target. nih.govmycancergenome.org Inhibiting DNA-PK can prevent cancer cells from repairing their DNA, thereby enhancing the efficacy of chemotherapy and radiotherapy. medchemexpress.commyskinrecipes.com

(Rac)-Nedisertib: A Focus on a DNA-PK Inhibitor

This compound is the racemic mixture of Nedisertib, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). adooq.commedkoo.comsmallmolecules.com It is being investigated for its potential to enhance the effectiveness of cancer therapies by preventing DNA repair in tumor cells. myskinrecipes.com

Nedisertib, also known as M3814 or Peposertib, is an orally bioavailable small molecule that targets DNA-PK with a high degree of selectivity. mycancergenome.orgmedchemexpress.comspringer.com Preclinical studies have shown that by inhibiting DNA-PK, Nedisertib can augment the cytotoxic effects of DNA-damaging agents like etoposide (B1684455) and doxorubicin (B1662922). nih.govaacrjournals.org The R-enantiomer of Nedisertib is reported to be less active. adooq.commedchemexpress.com

The mechanism of action involves binding to and inhibiting the kinase activity of DNA-PK, which is a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs). mycancergenome.orgcancer.gov By blocking this repair mechanism, Nedisertib can lead to an accumulation of DNA damage in cancer cells, ultimately triggering cell death and potentially overcoming resistance to chemo- and radiotherapy. mycancergenome.orgcancer.gov Research has also indicated that Nedisertib can act as a modulator of the ABCG2 transporter, potentially reversing multidrug resistance mediated by this protein. medchemexpress.comnih.gov

Clinical trials are currently underway to evaluate the efficacy of Nedisertib (peposertib) in combination with chemotherapy and/or radiotherapy in various cancers, including solid tumors, rectal cancer, and glioblastoma. mdpi.comdrugbank.comnih.gov

Interactive Data Tables

Table 1: Investigational Status of Nedisertib in Clinical Trials

| Clinical Trial ID | Phase | Condition(s) | Intervention |

| NCT03770689 | Phase 1 | Rectal Cancer | M3814 (Nedisertib) in combination with Capecitabine and Radiotherapy |

| NCT04555577 | Not specified | Not specified | Nedisertib (peposertib) in combination with chemo/RT |

| NCT05687136 | Phase 1/2 | Solid Tumors | Peposertib (M3814) in combination with M1774 (ATR inhibitor) |

| NCT05711615 | Phase 1 | Soft Tissue Sarcomas | Peposertib (M3814) and Liposomal Doxorubicin |

| NCT05868174 | Phase 1 | Solid Tumors | 177Lu-TLX250 and Peposertib |

Data sourced from clinical trial registries. mdpi.comdrugbank.compatsnap.com

Table 2: Preclinical Findings of Nedisertib (M3814)

| Model System | Combination Agent | Key Finding | Reference |

| Lung cancer xenografts | Etoposide, Cisplatin | Promising activity in combination | nih.gov |

| Ewing Sarcoma cell lines | Etoposide, Doxorubicin | Highly synergistic effects | aacrjournals.org |

| ABCG2-overexpressing lung cancer cells | Mitoxantrone, Doxorubicin | Reversal of multidrug resistance | nih.gov |

| Multiple xenograft tumor models | Ionizing Radiation | Significant inhibition of tumor growth | medchemexpress.com |

Structural and Functional Architecture of the DNA-PK Complex

The DNA-PK holoenzyme is formed by the assembly of the DNA-PK catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer at the sites of DNA double-strand breaks. frontiersin.orgpnas.org This complex plays an indispensable role in the NHEJ pathway of DNA repair. pnas.org

The DNA-PK catalytic subunit (DNA-PKcs) is a large protein, approximately 469 kDa, and is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family. frontiersin.orgwikipedia.org Encoded by the PRKDC gene, DNA-PKcs is composed of 4,128 amino acids. wikipedia.org Its structure can be divided into three main regions: a large N-terminal helical domain, a central circular cradle composed of multiple HEAT repeats, and a C-terminal head region that contains the kinase domain. frontiersin.orgpnas.org The kinase domain is flanked by the highly conserved FAT (FRAP, ATM, and TRRAP) and FATC (FAT at the C-terminus) domains, which are crucial for regulating the kinase's activity and stability. frontiersin.orgcreative-diagnostics.com On its own, DNA-PKcs is inactive and requires the Ku heterodimer to be directed to DNA ends and to activate its kinase function. wikipedia.org

The Ku heterodimer consists of two subunits, Ku70 and Ku80, which are encoded by the XRCC6 and XRCC5 genes, respectively. creative-diagnostics.comwikipedia.org These two proteins form a ring-shaped structure that binds with high affinity to the ends of double-stranded DNA. wikipedia.orgimrpress.com This binding is the initial step in the NHEJ pathway, where the Ku heterodimer acts as a scaffold, protecting the DNA ends from degradation and recruiting other NHEJ factors. imrpress.commdpi.com A crucial function of the Ku heterodimer is the recruitment and activation of DNA-PKcs. oup.com The C-terminal region of Ku80 is essential for this interaction and for the subsequent activation of the DNA-PKcs kinase activity. frontiersin.org Once assembled, the DNA-PK complex can phosphorylate various downstream targets to facilitate DNA repair. frontiersin.org

Central Role of DNA-PK in the NHEJ Pathway and DSB Repair Signaling

The non-homologous end joining (NHEJ) pathway is the predominant mechanism for repairing DNA double-strand breaks throughout the cell cycle. oup.comaacrjournals.org The process begins with the recognition and binding of the Ku70/Ku80 heterodimer to the broken DNA ends. frontiersin.org This is followed by the recruitment of DNA-PKcs to form the active DNA-PK holoenzyme. frontiersin.org The activation of DNA-PKcs's kinase activity is a critical step that leads to the phosphorylation of several proteins, including itself (autophosphorylation). wikipedia.org This autophosphorylation is thought to induce a conformational change that allows other repair enzymes, such as the nuclease Artemis, to access and process the DNA ends if they are not directly ligatable. frontiersin.org The final step involves the ligation of the DNA ends by the XRCC4-DNA ligase IV complex. biologists.com

DNA-PK's role extends beyond simply repairing breaks; it also influences the choice between different DSB repair pathways. frontiersin.org For instance, in the G2 phase of the cell cycle, the autophosphorylation of DNA-PKcs can promote its dissociation from the DSB site, thereby facilitating the recruitment of enzymes involved in the alternative homologous recombination (HR) repair pathway. frontiersin.org

Regulatory Interplay of DNA-PK with ATM and ATR Kinases in DDR

DNA-PKcs, along with Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are key kinases in the DNA damage response. nih.govnih.gov While all three belong to the PIKK family, they respond to different types of DNA damage. nih.gov DNA-PKcs and ATM primarily respond to double-strand breaks, mediating repair through NHEJ and homologous recombination (HR), respectively, while ATR is activated by single-stranded DNA, often found at stalled replication forks. frontiersin.orgresearchgate.net

There is significant crosstalk between these kinases. For example, ATM can phosphorylate DNA-PKcs, which in turn can regulate its activity within the NHEJ pathway. molbiolcell.org Studies have shown that in certain contexts, these kinases can have both overlapping and distinct functions. For instance, in the nervous system, DNA-PKcs is crucial for preventing DNA damage accumulation in non-cycling cells, while ATR manages the G2/M checkpoint in proliferating cells, and ATM is involved in DNA damage-induced apoptosis. nih.gov This interplay ensures a comprehensive defense against genomic instability. nih.gov Inhibition of DNA-PKcs can lead to a hyperactivation of ATM, which can amplify the p53 response to DNA damage, highlighting the intricate regulatory network. molbiolcell.org

Rationale for DNA-PK Inhibition in Academic Research

The inhibition of DNA-dependent protein kinase (DNA-PK) has become a significant area of academic research, primarily due to its central role in the DNA damage response (DDR) and its potential as a therapeutic target in oncology. frontiersin.orgnih.gov By targeting DNA-PK, researchers aim to sensitize cancer cells to treatments that induce DNA double-strand breaks (DSBs), such as radiotherapy and certain chemotherapies. amegroups.orgaacrjournals.org

DNA-PK as a Crucial Target in Cellular Stress Responses and DNA Repair Dysregulation

DNA-PK is a key player in the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DNA DSBs. oup.comamegroups.org In many cancers, other DNA repair pathways, such as homologous recombination (HR), may be deficient due to mutations in genes like BRCA1 or BRCA2. questjournals.org These cancer cells become heavily reliant on the NHEJ pathway for survival, a concept known as synthetic lethality. questjournals.org By inhibiting DNA-PK, the NHEJ pathway is compromised, leading to the accumulation of lethal DNA damage in cancer cells, particularly when combined with DNA-damaging agents. aacrjournals.org

Furthermore, DNA-PK is involved in various other cellular stress responses, including telomere maintenance and the regulation of transcription, making it a multifaceted target. frontiersin.orgnih.gov Research has also shown that DNA-PK can be activated under hypoxic conditions, a common feature of the tumor microenvironment, and contributes to cellular adaptation to this stress. biologists.combiologists.com Therefore, inhibiting DNA-PK not only disrupts a critical DNA repair pathway but may also interfere with other survival mechanisms of cancer cells. The development of potent and selective DNA-PK inhibitors, such as this compound, provides valuable tools for exploring these fundamental cellular processes and for developing novel therapeutic strategies. questjournals.orgmdpi.com

Theoretical Basis for DNA-PK Modulation in Preclinical Research Applications

The fundamental theory behind modulating DNA-dependent protein kinase (DNA-PK) in preclinical research is to exploit the reliance of cancer cells on this enzyme for survival, particularly when subjected to DNA-damaging treatments. By inhibiting DNA-PK, the primary pathway for repairing DNA double-strand breaks (DSBs)—non-homologous end joining (NHEJ)—is blocked. mycancergenome.orginvivochem.com This targeted inhibition is designed to prevent cancer cells from repairing the lethal DSBs caused by therapies like ionizing radiation (IR) or certain chemotherapies. medkoo.com The accumulation of unrepaired DSBs is expected to overwhelm the cell, leading to genomic instability and ultimately, cell death. selleck.co.jpselleckchem.com This approach aims to enhance the efficacy of existing cancer treatments, a concept often referred to as chemo- or radiosensitization. mycancergenome.orgmedkoo.com

This compound, also referred to as M3814 or Peposertib, is a potent and selective, orally bioavailable small-molecule inhibitor of DNA-PK. selleck.co.jpmedchemexpress.comaxonmedchem.com Preclinical studies have established that Nedisertib effectively inhibits the catalytic activity of DNA-PK, with an IC50 value of less than 3 nM. selleck.co.jpmedchemexpress.com The mechanism of action involves preventing the autophosphorylation of DNA-PK, a critical step for its activation and function in the NHEJ pathway. invivochem.comselleck.co.jp This inhibition leads to an increase in persistent, unrepaired DSBs within cancer cells following exposure to DNA-damaging agents. selleck.co.jpselleckchem.com

The preclinical application of this compound is based on the rationale that this heightened level of DNA damage will be unsustainable for cancer cells, enhancing the cytotoxic effects of treatments like radiotherapy. invivochem.com Extensive in vitro research has demonstrated that Nedisertib sensitizes a wide array of human cancer cell lines to ionizing radiation. invivochem.comselleck.co.jp For instance, the radiosensitizing effects of Nedisertib (M3814) were evaluated across 92 cancer cell lines, where its ability to enhance the cell-killing effect of radiation was systematically quantified. selleckchem.com

In vivo studies using xenograft models of human cancers have further solidified the theoretical basis for DNA-PK inhibition. In these models, oral administration of Nedisertib in combination with ionizing radiation demonstrated a significant potentiation of the antitumor effect compared to radiation alone. invivochem.comaxonmedchem.com This synergistic activity has led to profound tumor growth inhibition and, in some cases, complete tumor regression without significant toxicity to the host. invivochem.comselleckchem.com For example, in preclinical models of FaDu (human squamous cell carcinoma) and NCI-H460 (human non-small cell lung cancer), the combination of Nedisertib and IR induced tumor regression, an outcome not observed with IR alone. invivochem.commedchemexpress.com

The table below summarizes key preclinical findings for Nedisertib in combination with ionizing radiation (IR) in various xenograft models.

| Cancer Model | Treatment Combination | Key Finding | Reference |

|---|---|---|---|

| FaDu (Head and Neck) | Nedisertib (25 and 50 mg/kg) + Fractionated IR (60 Gy total) | Induced complete tumor regression with no regrowth observed for over 100 days. | invivochem.com |

| NCI-H460 (Lung) | Nedisertib + IR | Induced tumor regression. | invivochem.commedchemexpress.com |

| Multiple Xenograft Models (6 total) | Nedisertib + IR (2 Gy daily for 1 week) | Statistically significant tumor growth inhibition compared to IR alone in all models. | invivochem.com |

| RCC and Prostate Cancer Xenografts | Nedisertib (Peposertib) + 177Lu-based radioimmunotherapy | Combination was well tolerated and showed potential for enhanced efficacy. | patsnap.com |

These preclinical results provide a strong foundation for the therapeutic strategy of targeting DNA-PK with this compound to enhance the effectiveness of radiotherapy in clinical settings. invivochem.com

Structure

3D Structure

属性

IUPAC Name |

[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWXJLUYGFNTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Synthetic Chemistry of Rac Nedisertib

Chemical Identity and Stereochemical Considerations

(Rac)-Nedisertib, also known as (Rac)-M3814, is a synthetically derived small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK). medkoo.comadooq.com Its chemical structure and properties have been defined through various analytical methods, providing a clear understanding of its identity.

This compound is chemically identified as a racemate, meaning it is composed of an equal mixture of two enantiomers—molecules that are non-superimposable mirror images of each other. medkoo.comresearchgate.net The presence of a stereocenter at the carbon atom of the methanol group results in this stereoisomerism. The systematic IUPAC name for the compound is (2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl)(6-methoxypyridazin-3-yl)methanol. medkoo.comnih.gov

The molecular formula of this compound is C24H21ClFN5O3, and it has a molecular weight of approximately 481.91 g/mol . medkoo.comnih.gov Its identity is further confirmed by its unique CAS number, 1637542-34-7. medkoo.comadooq.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl)(6-methoxypyridazin-3-yl)methanol medkoo.comnih.gov |

| Synonyms | (Rac)-M3814 medkoo.comadooq.com |

| Molecular Formula | C24H21ClFN5O3 medkoo.comnih.gov |

| Molecular Weight | 481.91 g/mol medkoo.comnih.gov |

As a racemic mixture, the biological activity of this compound is the composite of the activities of its individual enantiomers. In many chiral drugs, one enantiomer is significantly more active than the other. nih.gov The less active enantiomer may act as a diluent, having little to no biological effect or potentially contributing to off-target effects. nih.gov

The active enantiomer of Nedisertib is (R)-Nedisertib, also referred to as M3814 or Peposertib. invivochem.comaacrjournals.org This specific enantiomer is a novel and potent inhibitor of DNA-PK. invivochem.com Nedisertib (referring to the active form) demonstrates high potency, with an IC50 value—the concentration required to inhibit 50% of the enzyme's activity—of approximately 0.6 nM to less than 3 nM for DNA-PK. medkoo.comadooq.comselleckchem.com This high potency is attributed to the (R)-enantiomer. invivochem.com By inhibiting the catalytic activity of DNA-PK, Nedisertib blocks the repair of DNA double-strand breaks, which can enhance the sensitivity of cancer cells to radiation and certain chemotherapies. medkoo.comaacrjournals.org

Core Chemical Scaffolds and Structural Evolution of DNA-PK Inhibitors

The development of DNA-PK inhibitors like Nedisertib is built upon years of research into specific chemical structures, or scaffolds, that can effectively bind to and inhibit the kinase. nih.gov Many of these inhibitors were initially developed based on the structural similarities between DNA-PK and other kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family. nih.gov

The arylquinazoline scaffold is a key foundational motif in the development of a new generation of DNA-PK inhibitors. google.com Nedisertib itself is built upon this core, as indicated by its IUPAC name which includes a "morpholinoquinazolin" group. medkoo.comnih.gov Derivatives of arylquinazoline have been specifically developed to inhibit the signal cascade of serine-threonine protein kinases, with a particular focus on DNA-PK. google.com This class of compounds has been optimized to provide specific inhibition of the target enzyme. google.com

Further exploration into related heterocyclic systems has identified both quinazoline (B50416) and benzo[d][1–3]triazine scaffolds as promising architectures for DNA-PK inhibition. researchgate.net These two structures are closely related 6,6-fused heteroaryl systems. researchgate.net Research patented by Merck KGaA has demonstrated that compounds based on these scaffolds can exhibit potent DNA-PK inhibitory activity, with IC50 values often below 0.1 μM. researchgate.net The subtle change of a carbon to a nitrogen atom between the quinazoline and benzo[d][1–3]triazine rings allows for fine-tuning of the molecule's properties while maintaining its core inhibitory function. researchgate.net

Table 2: Core Scaffolds in DNA-PK Inhibitor Development

| Scaffold | Description | Representative Activity |

|---|---|---|

| Arylquinazoline | A foundational heterocyclic motif for a new generation of DNA-PK inhibitors, including Nedisertib. google.com | Potent and specific inhibition of DNA-PK. google.com |

| Quinazoline | A 6,6-fused heteroaryl system explored for DNA-PK inhibition. researchgate.net | IC50 values < 0.1 μM for representative compounds. researchgate.net |

| Benzo[d][1–3]triazine | A closely related 6,6-fused heteroaryl system to quinazoline. researchgate.net | IC50 values < 0.1 μM for representative compounds. researchgate.net |

| Chromen-4-one | A bicyclic scaffold used as a template for potent DNA-PK inhibitors like NU7441. researchgate.net | Potent inhibition (e.g., NU7441 IC50 = 30 nM). researchgate.net |

Another significant line of investigation has focused on structures based on the chromen-4-one (also known as chromone) scaffold. researchgate.net The compound 2-morpholino-8-phenyl-4H-chromen-4-one served as an early template for designing potent DNA-PK inhibitors. researchgate.net From this starting point, extensive structure-activity relationship (SAR) studies have been conducted. These studies led to the development of highly potent inhibitors, such as NU7441 (8-(dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one), which has an IC50 of 30 nM. researchgate.net In this class of inhibitors, the 2-morpholino-4H-chromen-4-one moiety is typically connected at the 8-position to another aryl or heteroaryl ring, allowing for various substitutions to optimize potency and selectivity. researchgate.net

Advanced Synthetic Methodologies for this compound and Analogues

The synthesis of complex heterocyclic molecules like this compound necessitates multi-step sequences that often involve the construction of key intermediate compounds and the optimization of coupling reactions to ensure high yields and purity.

Design and Preparation of Key Intermediate Compounds

The molecular architecture of this compound is comprised of three main fragments: a substituted phenyl ring, a morpholinoquinazoline core, and a methoxypyridazine moiety. The synthetic strategy, therefore, involves the preparation of key intermediates representing these building blocks, which are then coupled together in the final steps of the synthesis. A plausible retrosynthetic analysis suggests the disconnection of the molecule at the aryl-quinazoline bond and the bond connecting the pyridazine ring to the benzylic carbon.

A key intermediate is the substituted benzaldehyde, 2-chloro-4-fluoro-5-bromobenzaldehyde . This intermediate serves as the central scaffold to which the other two heterocyclic systems are attached. The synthesis of the 7-morpholinoquinazoline fragment is another critical pathway. This can be achieved through methods such as the nucleophilic substitution of a leaving group on the quinazoline ring with morpholine (B109124) mdpi.commdpi.com. The final key fragment, a metallated 6-methoxypyridazine , is prepared for coupling. The synthesis of this intermediate can start from commercially available pyridazine derivatives that undergo functional group manipulations to install the methoxy group and a handle for subsequent reactions frontierspecialtychemicals.com.

The table below outlines a representative synthetic sequence for these key intermediates, though specific reagents and conditions can vary.

| Intermediate | Starting Material(s) | Key Transformation(s) |

| Intermediate A: 2-chloro-4-fluoro-5-bromobenzaldehyde | 1-bromo-4-chloro-2-fluorobenzene | Formylation (e.g., Vilsmeier-Haack or lithiation followed by quenching with DMF) |

| Intermediate B: 7-Morpholino-4-chloroquinazoline | 4,7-dichloroquinazoline | Nucleophilic aromatic substitution with morpholine |

| Intermediate C: 3-lithio-6-methoxypyridazine | 3-bromo-6-methoxypyridazine | Halogen-metal exchange (e.g., with n-butyllithium) |

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Purity

With the key intermediates in hand, the final assembly of this compound involves coupling reactions that must be carefully optimized to maximize yield and purity while minimizing side-product formation. A crucial step is the palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, to form the bond between the substituted phenyl ring and the quinazoline core nih.govorganic-chemistry.orgorganic-chemistry.org. For instance, coupling of an organotin derivative of the quinazoline with the bromo-benzaldehyde intermediate would be a viable approach.

The final step involves the addition of the pyridazine moiety. This is typically achieved by reacting the aldehyde functional group on the central phenyl ring with an organometallic derivative of the 6-methoxypyridazine, such as a lithiated or Grignard reagent. This addition reaction forms the benzylic alcohol, yielding the final racemic mixture of Nedisertib.

Optimization of these steps is critical. For the cross-coupling reaction, parameters such as the choice of palladium catalyst, ligands, base, and solvent system are systematically varied to find the ideal conditions. For the final addition step, temperature control is crucial to prevent side reactions and ensure clean conversion to the desired product.

The following table summarizes key reaction types and conditions that require optimization for the synthesis of this compound.

| Reaction Step | Reactants | Catalyst/Reagents | Solvent | Key Optimization Parameters |

| Aryl-Quinazoline Coupling | Intermediate A + Organometallic derivative of Intermediate B | Palladium catalyst (e.g., Pd(PPh₃)₄), Ligand, Base (e.g., K₂CO₃) | THF, Dioxane, or DMF | Catalyst loading, ligand choice, base strength, temperature |

| Pyridazine Addition | Product from previous step + Intermediate C | - | Anhydrous THF or Diethyl ether | Temperature, reaction time, stoichiometry of the organometallic reagent |

| Final Product Purification | Crude this compound | - | Various solvent systems | Chromatography column packing, eluent gradient |

Patent Landscape and Structural Trends in DNA-PK Inhibitor Discovery

The patent landscape for DNA-PK inhibitors reveals a competitive field with several pharmaceutical companies actively pursuing novel chemical entities. Analysis of patents published since 2010 shows that a diverse range of structural scaffolds can achieve potent DNA-PK inhibition tandfonline.comnih.govresearchgate.net. These scaffolds can be broadly categorized into monocyclic, bicyclic, and tricyclic heteroaryl systems tandfonline.comresearchgate.net.

A significant trend in the field is the development of inhibitors with improved selectivity for DNA-PK over other closely related kinases in the PI3K-related kinase (PIKK) family, such as ATM and ATR, as well as the broader PI3K family of enzymes tandfonline.comresearchgate.net. Achieving this selectivity is a key challenge due to the structural similarity of the ATP-binding sites among these kinases tandfonline.com.

Several major pharmaceutical companies have filed patents for DNA-PK inhibitors. Notably, Merck KGaA has been a significant player in this area researchgate.net. Vertex Pharmaceuticals has also been active, with some of their DNA-PK inhibitor assets being licensed to Merck KGaA chemrxiv.orggoogle.com. More recently, companies like Juno Therapeutics have also disclosed novel DNA-PK inhibitors in their patent filings bioworld.com.

The structural trend among many potent inhibitors, including Nedisertib, involves a core heterocyclic system (like quinazoline) that anchors the molecule in the ATP-binding pocket of the enzyme. Substitutions on this core are then used to occupy adjacent pockets and enhance both potency and selectivity. For example, the morpholine group is a common feature in many PIKK inhibitors, often providing favorable interactions and physicochemical properties. The exploration of different aryl and heteroaryl substituents has been a key strategy in the structure-activity relationship (SAR) studies to identify clinical candidates google.com.

The table below highlights some of the structural classes of DNA-PK inhibitors found in the patent literature.

| Structural Class | Core Scaffold Example | Key Patent Assignees (Examples) | Representative Compounds/Series |

| Bicyclic Heteroaryls | Quinazoline, Benzotriazine | Merck KGaA, Vertex Pharmaceuticals | Nedisertib (M3814), VX-984 |

| Tricyclic Heteroaryls | Dibenzothiophene | AstraZeneca | AZD7648 |

| Monocyclic Heteroaryls | Pyrimidine (B1678525), Pyridine | Various | PQR309 (dual PI3K/mTOR/DNA-PK inhibitor) |

The ongoing clinical evaluation of several DNA-PK inhibitors underscores the therapeutic potential of targeting this enzyme, with the hope that a novel drug in this class will be approved in the near future tandfonline.comresearchgate.net.

Molecular Mechanisms and Cellular Biology of Rac Nedisertib Action

Enzymatic Inhibition Profile of (Rac)-Nedisertib

Direct Inhibition of DNA-PK Catalytic Activity and Potency

This compound, the racemic mixture containing the active R-enantiomer Nedisertib (also known as M3814 or Peposertib), is a highly potent and selective, orally bioavailable inhibitor of DNA-PK. mdpi.comnih.govmedchemexpress.com It directly targets the catalytic subunit of DNA-PK, known as DNA-PKcs. mdpi.commdpi.com The primary function of DNA-PK is to detect and repair DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway. mdpi.commdpi.com Inhibition of this kinase activity is a key strategy for enhancing the efficacy of cancer therapies that induce DSBs, such as radiation and certain chemotherapies. medchemexpress.commdpi.com

The potency of Nedisertib has been characterized by its half-maximal inhibitory concentration (IC50). In enzymatic assays, it has demonstrated a very high potency, with reported IC50 values of less than 3 nM. mdpi.commedchemexpress.com Another study reported an IC50 of 46 nM against DNA-PKcs, and a kinase assay confirmed a dose-dependent inhibition with an IC50 of approximately 50 nM. nih.gov

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| Nedisertib (M3814/Peposertib) | DNA-PK | < 3 nM | mdpi.commedchemexpress.com |

| Nedisertib (M3814) | DNA-PKcs | 46 nM | nih.gov |

Mechanistic Insights into ATP-Competitive Binding to DNA-PKcs

This compound functions as an ATP-competitive inhibitor of DNA-PKcs. mdpi.com This means it directly competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. mdpi.com The DNA-PKcs enzyme, like other kinases, utilizes ATP as a phosphate (B84403) donor to phosphorylate its substrates. By occupying the ATP-binding pocket, Nedisertib prevents this phosphorylation event, thereby blocking the enzyme's catalytic function.

Structural and biochemical studies have revealed that Nedisertib targets the ATP-binding groove located in the C-terminal kinase domain of DNA-PKcs. mdpi.com This binding site is a deep, hydrophobic pocket. mdpi.com The morpholine (B109124) and quinazoline (B50416) groups of the inhibitor fit effectively into this pocket, a binding mode that shows similarities to other known DNA-PK inhibitors like NU7441. mdpi.com

Structural Basis of Conformational Changes Induced by this compound on DNA-PKcs

The binding of an inhibitor to the ATP pocket of DNA-PKcs can induce significant conformational changes that regulate its activity. Cryo-electron microscopy studies have provided insights into how Nedisertib (M3814) binding affects the structure of DNA-PKcs. When Nedisertib binds, it influences the conformation of the P-loop, a flexible region within the kinase domain that is crucial for positioning ATP. This interaction, along with the movement of adjacent β-sheets, transmits a conformational change to the broader kinase region. This alteration ultimately locks the enzyme in an inhibited state, preventing it from carrying out its function in DNA repair.

Impact on DNA-PK Autophosphorylation and Downstream Signaling Cascades

Quantification of DNA-PKcs Autophosphorylation Inhibition (e.g., Serine 2056)

Upon activation by DNA double-strand breaks, DNA-PKcs undergoes autophosphorylation at several sites, a process essential for its role in the NHEJ pathway. nih.gov One of the key autophosphorylation sites is Serine 2056 (S2056). nih.gov Phosphorylation at S2056 is a critical step that is induced by DNA damage and is required for the efficient repair of DSBs. nih.govresearchgate.net

Nedisertib (M3814) has been shown to be a potent inhibitor of this crucial autophosphorylation event. In cellular assays, Nedisertib inhibited the radiation-induced autophosphorylation of DNA-PKcs at the Serine 2056 site. mdpi.comresearchgate.net Studies in various cell lines, including melanoma and non-small cell lung cancer, have demonstrated that Nedisertib effectively blocks S2056 phosphorylation at concentrations of 300 nM or higher. researchgate.netresearchgate.net For instance, one study noted that M3814 inhibited DNA-PKcs autophosphorylation of Ser2056 in cells at concentrations between 0.1 and 1 μM. mdpi.com This inhibition of a key activation step is a direct biochemical consequence of Nedisertib binding to the ATP-competitive site.

| Cellular Event | Compound | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Radiation-induced autophosphorylation of DNA-PKcs at Serine-2056 | Nedisertib (M3814) | ≥300 nM | Inhibition of phosphorylation | researchgate.net |

| Autophosphorylation of DNA-PKcs at Serine-2056 in cellulo | Nedisertib (M3814) | 0.1–1 μM | Inhibition of phosphorylation | mdpi.com |

Consequence of Impaired DNA-PK Autophosphorylation on DSB Persistence

The primary consequence of inhibiting DNA-PKcs autophosphorylation is the impairment of the non-homologous end joining (NHEJ) repair pathway. nih.govmdpi.com The NHEJ pathway is responsible for repairing the majority of DSBs in mammalian cells. mdpi.com When DNA-PKcs activity is blocked by Nedisertib, the repair process is halted, leading to an accumulation of unrepaired DSBs within the cell. nih.govresearchgate.net

This persistence of DSBs is a highly cytotoxic event. Unrepaired DNA breaks can lead to genomic instability, chromosomal aberrations, cell cycle arrest, and ultimately, cell death. researchgate.netplos.org Research has shown that treating cancer cells with Nedisertib in combination with a DSB-inducing agent like radiation or chemotherapy leads to a significant increase in persistent γH2AX foci, which are markers for DSBs. researchgate.netresearchgate.net For example, co-treatment with M3814 and radiation resulted in persistent γH2AX foci in 28% of melanoma cells at 24 hours, compared to only 12% in cells treated with radiation alone. researchgate.net This enhanced and prolonged DNA damage is the basis for Nedisertib's ability to sensitize cancer cells to radiotherapy and certain chemotherapies. researchgate.net

Perturbation of DNA Repair Pathway Dynamics

The primary mechanism of this compound involves the direct inhibition of DNA-PK, a serine/threonine kinase that plays a central role in the repair of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. researchgate.netmycancergenome.orgnih.gov By targeting DNA-PK, Nedisertib effectively cripples a major DNA repair pathway, leading to the accumulation of unrepaired DNA damage and subsequent cell death, particularly in the context of cancer therapy. myskinrecipes.cominvivochem.com

Modulation of Non-Homologous End Joining (NHEJ) Pathway Efficiency

The Non-Homologous End Joining (NHEJ) pathway is the predominant mechanism for repairing DNA DSBs in mammalian cells and is active throughout the cell cycle. nih.govwikipedia.org It is a rapid repair process that directly ligates broken DNA ends without the need for a homologous template. wikipedia.org The catalytic subunit of DNA-PK (DNA-PKcs), in complex with the Ku70/80 heterodimer, is an essential component of this pathway. nih.govaacrjournals.org The DNA-PK complex is recruited to DSBs, where its kinase activity is crucial for orchestrating the subsequent steps of DNA end processing and ligation. nih.gov

This compound is an ATP-competitive inhibitor that potently targets the catalytic activity of DNA-PK, with an IC₅₀ value of less than 3 nM. medchemexpress.comselleckchem.com This inhibition directly interferes with and suppresses the NHEJ process. invivochem.comnih.govcancer.gov A key indicator of this activity is the inhibition of DNA-PK autophosphorylation, a critical step for its function. researchgate.netaacrjournals.org Research has demonstrated that Nedisertib treatment leads to a concentration-dependent inhibition of DNA-PK autophosphorylation in cancer cells, resulting in an increased number of persistent DSBs and sensitizing these cells to agents like ionizing radiation. researchgate.netaacrjournals.org By disrupting the efficiency of this crucial and rapid repair pathway, Nedisertib prevents cancer cells from recovering from the DNA damage induced by therapies, thereby enhancing their cytotoxic effects. myskinrecipes.cominvivochem.com

| Marker/Process | Effect of this compound (M3814) | Cellular Consequence | Supporting Evidence/Cell Lines | Citation |

|---|---|---|---|---|

| DNA-PK Catalytic Activity | Potent Inhibition | Blocks downstream signaling in the NHEJ pathway. | Biochemical assays (IC₅₀ < 3 nM). | medchemexpress.comselleckchem.com |

| DNA-PK Autophosphorylation | Suppressed | Prevents the proper function and orchestration of the NHEJ repair complex. | HCT-116 and FaDu cancer cells. | aacrjournals.orgaacrjournals.org |

| DSB Repair via NHEJ | Interfered/Blocked | Failure to repair DNA double-strand breaks. | Multiple cancer cell lines. | invivochem.comnih.govcancer.gov |

| Persistent DSBs (γH2AX foci) | Increased Number | Accumulation of unrepaired, lethal DNA damage. | Cancer cells and xenograft tumors. | researchgate.netselleckchem.comaacrjournals.org |

Effects on Homologous Recombination (HR) Processes and DNA Repair Fidelity

Cells possess a second major pathway for DSB repair known as Homologous Recombination (HR). nih.govnih.gov Unlike the often error-prone NHEJ pathway, HR is a high-fidelity process that uses a sister chromatid as a template to ensure error-free repair. nih.govnih.gov However, this template requirement restricts HR activity primarily to the S and G2 phases of the cell cycle. nih.govscribd.com

Interactions with Ancillary Cellular Signaling Networks

The cellular impact of this compound may extend beyond the direct inhibition of DNA repair. Its primary target, DNA-PK, belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which also includes key signaling proteins like ATM, ATR, and mTOR, suggesting a potential for pathway crosstalk. mycancergenome.orgnih.gov Furthermore, the "(Rac)" designation indicates the compound is a racemic mixture, which may possess activities related to the signaling of Rac family small GTPases, known hubs for a variety of cellular processes.

Influence on PI3K/Akt/mTOR Pathway Activity

A direct link between DNA-PK and mTOR signaling has been established, highlighted by the development of dual DNA-PK and mTOR inhibitors like CC-115. nih.gov This suggests that the pathways are intertwined and can be co-targeted.

An indirect, yet significant, interaction may be mediated through the Rac1 GTPase. Rac1 is a known upstream regulator of the PI3K/Akt/mTOR pathway. nih.gov It can bind to and regulate PI3K, and it is also required for the proper localization and activation of the mTORC1 complex. nih.gov Studies using Rac-specific inhibitors have shown that their effects on the DNA damage response can be mimicked by PI3K inhibitors, providing a functional link between Rac signaling and PI3K activity in the context of DNA damage. nih.gov Therefore, any activity of this compound on Rac signaling could indirectly modulate the PI3K/Akt/mTOR network.

| Component | Role / Interaction | Potential Implication for this compound | Citation |

|---|---|---|---|

| DNA-PK | Belongs to the PIKK family, alongside mTOR. | Potential for crosstalk or off-target effects on mTOR. | mycancergenome.orgnih.gov |

| Rac1 GTPase | Binds and regulates PI3K; required for mTORC1 activation. | If this compound influences Rac1, it could indirectly alter PI3K/Akt/mTOR signaling. | nih.gov |

| Rac Inhibition (General) | Attenuates DNA damage response, an effect mimicked by PI3K inhibitors. | Suggests Rac and PI3K are functionally linked in the DNA damage response. | nih.gov |

Regulatory Effects on the Extracellular Signal–Regulated Kinase (ERK) Pathway

The Extracellular Signal–Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. youtube.com This pathway is also intricately connected to Rac GTPase signaling. Rac, acting as a downstream effector of Ras, can stimulate the ERK pathway. embopress.org Specifically, signaling through the Rac-PAK (p21-activated kinase) axis facilitates the assembly of the MEK1-ERK complex, which is required for ERK activation. nih.gov

In the context of DNA damage, research using a Rac-specific inhibitor demonstrated that it could attenuate the doxorubicin-stimulated DNA damage response, an effect that was also observed with ERK pathway inhibitors. nih.gov This finding suggests that Rac-ERK signaling is a component of the cellular response to certain types of DNA damage, providing another potential avenue through which this compound could exert broader cellular effects.

Modulation of Key Transcriptional Regulators (e.g., MYC, MYB Phosphorylation)

The influence of this compound may extend to the regulation of key transcription factors that are pivotal in cancer.

MYC/MYCN: The MYC family of oncoproteins are master regulators of cell growth and proliferation. Their activity can be modulated by phosphorylation. A significant link exists between Rac signaling and MYC regulation. The kinase PAK2, a downstream target of Rac1, has been shown to phosphorylate the c-MYC protein, suppressing its transcriptional activity. biorxiv.org More recently, research demonstrated that PAK2 can also phosphorylate MYCN—a key driver in neuroblastoma—and its obligate partner MAX. biorxiv.org This phosphorylation disrupts the formation of the active MYCN:MAX transcription complex, thereby inhibiting its oncogenic function. biorxiv.org This establishes a clear pathway: Rac activation can lead to PAK2-mediated suppression of MYC/MYCN activity.

MYB: The c-Myb oncoprotein is also regulated by phosphorylation. Its ability to bind DNA is reversibly inhibited by phosphorylation near its DNA-binding domain by Casein Kinase II (CK-II). nih.gov This regulatory phosphorylation site is frequently lost in oncogenic forms of Myb, uncoupling it from normal physiological control. nih.gov While this highlights phosphorylation as a key regulatory mechanism for MYB, a direct functional link between DNA-PK inhibition or Rac signaling and MYB phosphorylation is not as clearly established in the current literature as the link to MYC.

| Transcription Factor | Regulating Kinase | Upstream Activator | Effect of Phosphorylation | Citation |

|---|---|---|---|---|

| c-MYC | PAK2 | Rac1 | Inhibitory; suppresses transcriptional activity. | biorxiv.org |

| MYCN | PAK2 | Rac1 | Inhibitory; disrupts MYCN:MAX interaction and transcription. | biorxiv.org |

| MAX | PAK2 | Rac1 | Inhibitory; phosphorylation disrupts the MYCN:MAX dimer. | biorxiv.org |

DNA-PK Activation Dynamics Downstream of Oncogenic Kinases (e.g., FLT3, KIT)

The activation of the DNA-dependent protein kinase (DNA-PK) is a critical component of the DNA damage response (DDR), particularly in the non-homologous end joining (NHEJ) pathway responsible for repairing DNA double-strand breaks (DSBs). nih.gov In certain cancers, the activity of DNA-PK is intricately linked to the signaling output of potent oncogenic driver kinases, such as FMS-like tyrosine kinase 3 (FLT3) and mast/stem cell growth factor receptor (KIT). nih.govresearchgate.net Activating mutations in these receptor tyrosine kinases are common in hematological malignancies like Acute Myeloid Leukemia (AML) and are associated with poor clinical outcomes. nih.govnih.gov

Research has revealed that the constitutive signaling from these oncogenic kinases creates a state of increased replicative stress and production of intracellular reactive oxygen species (ROS). nih.gov High levels of ROS can induce DNA damage, including the formation of DSBs. nih.gov This chronic state of DNA damage necessitates a robust repair mechanism for cell survival, leading to a dependency on the NHEJ pathway and, consequently, the activation of its core kinase, DNA-PK. nih.gov

Studies have demonstrated that both oncogenic FLT3 and KIT mutations promote the activation of the NHEJ pathway. nih.govresearchgate.net This activation is characterized by the increased phosphorylation of DNA-PK. nih.govresearchgate.net For instance, in AML patient blasts with mutant FLT3, phosphoproteomic analyses revealed increased phosphorylation of proteins within the NHEJ pathway, with kinase enrichment analysis pointing to heightened DNA-PK activity. researchgate.net Further research has shown that treating mutant-FLT3 cells with a FLT3 inhibitor reduces the phosphorylation of DNA-PK, confirming that DNA-PK activation is a downstream event of oncogenic FLT3 signaling. researchgate.net

Similarly, activating mutations in KIT, such as the D816V and V560G variants, are also associated with increased phosphorylation of DNA-PK. nih.gov Targeted quantitative phosphoproteomic profiling of cells with these KIT mutations identified phosphorylation within the T2599/T2605/S2608/S2610 cluster of DNA-PK, which is indicative of its activation. nih.govnih.govresearchgate.net This reliance on the DNA-PK-mediated repair pathway creates a specific vulnerability in cancer cells harboring these mutations.

The inhibition of DNA-PK in this context becomes a targeted therapeutic strategy. This compound, also known as M3814, is a potent and selective inhibitor of DNA-PK. nih.govaxonmedchem.commedchemexpress.com By blocking DNA-PK activity, this compound prevents the repair of DSBs that are chronically generated as a consequence of oncogenic FLT3 and KIT signaling. This leads to the accumulation of lethal DNA damage and selective cell death in the cancer cells dependent on this pathway. researchgate.net Proliferation assays have confirmed that cell lines with mutant FLT3 or KIT are more sensitive to DNA-PK inhibitors, including Nedisertib (M3814), compared to their wild-type counterparts. nih.govresearchgate.netresearchgate.net This highlights the synthetic lethal interaction between the oncogenic kinase-driven phenotype and the inhibition of DNA-PK.

Interactive Data Table: Research Findings on FLT3/KIT-Mediated DNA-PK Activation

| Oncogenic Kinase | Specific Mutation(s) | Key Research Finding | Consequence/Vulnerability | Reference(s) |

| FLT3 | Internal Tandem Duplication (ITD) and others | Increased phosphorylation of proteins in the NHEJ pathway and predicted activation of DNA-PK. researchgate.net | Renders cells sensitive to pharmacological DNA-PK inhibition. nih.govresearchgate.net | nih.gov, researchgate.net |

| KIT | D816V, V560G | Associated with elevated intracellular ROS, leading to DNA double-strand breaks. nih.gov | Creates dependence on DNA-PK for survival, presenting a therapeutic target. nih.gov | nih.gov |

| KIT | D816V, V560G | Increased phosphorylation of DNA-PK in the T2599/T2605/S2608/S2610 activation cluster. nih.govnih.gov | Heightened sensitivity of mutant cells to DNA-PK inhibitors like M3814 (Nedisertib). nih.govnih.gov | nih.gov, nih.gov |

| FLT3 / KIT | General activating mutations | Constitutive kinase signaling leads to chronic DNA damage, requiring constant DNA repair. nih.govoaepublish.com | Inhibition of DNA-PK synergizes with inhibition of FLT3 or KIT signaling to induce cell death. nih.govresearchgate.netnih.gov | nih.gov, researchgate.net, nih.gov, oaepublish.com |

Preclinical Efficacy and Biological Impact of Rac Nedisertib in Research Models

In Vitro Radiosensitization Studies

In vitro studies have consistently demonstrated the ability of (Rac)-Nedisertib to sensitize a wide range of cancer cell lines to the effects of ionizing radiation and other agents that induce DNA double-strand breaks. selleckchem.comtandfonline.com

Assessment of Cellular Sensitization to Ionizing Radiation (IR) in Cancer Cell Lines

Research has shown that this compound effectively sensitizes multiple tumor cell lines to radiation therapy. invivochem.com In a broad screening, 92 different cancer cell lines were treated with a combination of 3 Gy of ionizing radiation and varying concentrations of Nedisertib. selleckchem.com The results indicated a significant enhancement of radiation-induced cell death across numerous cancer types. selleckchem.com This radiosensitizing effect is attributed to the inhibition of DNA-PK, which prevents the repair of DNA damage caused by radiation, ultimately leading to increased tumor cell death. invivochem.com For instance, in human colon cancer cell lines such as SW620 and LoVo, the DNA-PK inhibitor NU7441, a compound with a similar mechanism of action, demonstrated significant radiosensitization. nih.gov

Enhancement of Cellular Sensitivity to DNA Double-Strand Break-Inducing Agents

Beyond its effects with ionizing radiation, this compound also enhances cellular sensitivity to chemotherapeutic agents that induce DNA double-strand breaks. selleckchem.com These agents include topoisomerase II poisons like etoposide (B1684455) and doxorubicin (B1662922). nih.gov Studies have shown that in the presence of Nedisertib, the cytotoxicity of these drugs is significantly increased. medchemexpress.comnih.gov For example, in ABCG2-overexpressing lung cancer cell lines, Nedisertib was found to significantly enhance the cytotoxicity of drugs like Mitoxantrone and Doxorubicin. medchemexpress.com This potentiation is a direct consequence of inhibiting the repair of drug-induced DSBs. selleckchem.com

Methodological Approaches for Measuring Cell Survival and DNA Damage Response in Vitro

Several established methodologies are employed to quantify the effects of this compound on cell survival and DNA damage response in laboratory settings.

Clonogenic Survival Assays: This is a standard method to determine the long-term reproductive viability of cells after treatment. nih.gov Cells are treated with radiation or a DNA-damaging agent, with or without Nedisertib, and then plated at low densities. The number of colonies formed after a period of incubation reflects the fraction of surviving cells. This assay was used to measure the chemosensitization and radiosensitization effects of the DNA-PK inhibitor NU7441 in various cancer cell lines. nih.gov

Sulforhodamine B (SRB) Assay: This colorimetric assay is used to measure cell viability and proliferation. selleckchem.com After treatment, cells are fixed and stained with Sulforhodamine B, a dye that binds to cellular proteins. The amount of bound dye is proportional to the number of cells, providing a measure of cell survival. This method was utilized in a large-scale screening of 92 cancer cell lines to assess radiosensitization by Nedisertib. selleckchem.com

Immunofluorescence Staining for γH2AX: The phosphorylation of the histone variant H2AX to form γH2AX is an early cellular response to the formation of DNA double-strand breaks. frontiersin.orgresearchgate.net By using fluorescently labeled antibodies specific to γH2AX, researchers can visualize and quantify the number of DSBs within a cell's nucleus as distinct foci. nih.govnih.gov An increase in the number and persistence of these foci in cells treated with Nedisertib and radiation indicates an inhibition of DNA repair. selleckchem.comselleckchem.com

Flow Cytometry: This technique can be used to analyze the cell cycle distribution of a population of cells. nih.gov Treatment with DNA-damaging agents often leads to cell cycle arrest at specific checkpoints, such as G2/M, to allow time for DNA repair. nih.gov Flow cytometry can measure the proportion of cells in each phase of the cell cycle, revealing the effects of Nedisertib on these checkpoints. For example, the DNA-PK inhibitor NU7441 was shown to increase the G2-M accumulation induced by ionizing radiation and doxorubicin in colon cancer cells. nih.gov

In Vitro Investigations on DNA Double-Strand Break (DSB) Resolution and Repair Kinetics

The inhibition of DNA-PK by this compound directly impacts the dynamics of DNA double-strand break repair, leading to an accumulation of unresolved DNA damage.

Quantification of Persistent DSBs in Treated Cells

A key consequence of treating cancer cells with this compound is an increase in the number of persistent DNA double-strand breaks. selleckchem.comselleckchem.com The inhibition of DNA-PK's catalytic activity prevents the efficient rejoining of broken DNA ends. smw.ch This leads to an accumulation of unrepaired DSBs, which can be visualized and quantified by measuring the number of γH2AX foci. nih.gov Studies have shown that cancer cells treated with Nedisertib exhibit a significantly higher number of these persistent foci following exposure to ionizing radiation, confirming the compound's mechanism of action. selleckchem.comselleckchem.com

Dynamic Analysis of DSB Repair Pathway Activation and Efficiency

The repair of DNA double-strand breaks is a dynamic process involving multiple pathways, with non-homologous end joining (NHEJ) and homologous recombination (HR) being the two major ones. mdpi.comcam.ac.uknih.govmdpi.com NHEJ, which is dependent on DNA-PK, is the faster of the two pathways and can operate throughout the cell cycle. smw.chfrontiersin.orgmdpi.com HR is generally restricted to the S and G2 phases of the cell cycle when a sister chromatid is available as a template for repair. mdpi.com

The kinetics of DSB repair can be monitored over time by tracking the formation and resolution of γH2AX foci. plos.org In normally functioning cells, the number of these foci peaks shortly after irradiation and then gradually decreases as the breaks are repaired. plos.org However, in the presence of this compound, the rate of foci resolution is significantly retarded, indicating a delay or failure in the repair process. nih.gov This is because the primary and most rapid repair pathway, NHEJ, is blocked. smw.ch While the slower HR pathway may still be active, it cannot fully compensate for the loss of NHEJ, leading to the persistence of DNA damage and ultimately, cell death. smw.ch The biphasic nature of DSB repair kinetics, with a fast and a slow component, is often observed, and the inhibition of DNA-PK primarily affects the fast component associated with NHEJ. plos.orgfrontiersin.org

Modulation of Cell Cycle Checkpoint Control in Response to Genotoxic Stress

The cellular response to DNA damage involves a complex network of signaling pathways known as the DNA Damage Response (DDR). nih.gov A critical function of the DDR is to halt cell cycle progression through checkpoints, allowing time for DNA repair. nih.govnih.gov Key kinases like Ataxia-telangiectasia mutated (ATM) and Ataxia-telangiectasia and Rad3-related (ATR) are central regulators of these checkpoints. nih.govnih.gov Inhibition of DNA-PK by this compound results in unrepaired DSBs, which triggers these checkpoint responses.

The G1-S checkpoint prevents cells from entering the DNA synthesis (S) phase with damaged genetic material. medchemexpress.com Upon DNA damage, the ATM kinase is activated, which in turn phosphorylates and stabilizes the tumor suppressor protein p53. nih.govresearchgate.net Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which enforces the G1 arrest. researchgate.net In tumor cells with defective p53 pathways, this G1/S checkpoint control is already compromised, making them more reliant on other checkpoints for survival under genotoxic stress. nih.govresearchgate.net

By inhibiting DNA-PK, this compound causes an accumulation of DSBs, which are potent activators of the ATM-p53 signaling axis. This leads to a robust G1 checkpoint arrest in p53-proficient cells. nih.gov This mechanism effectively stops cells with damaged DNA from initiating replication, which could otherwise lead to the propagation of mutations.

The G2/M checkpoint serves as a final quality control step, preventing cells from entering mitosis with damaged or incompletely replicated DNA. medchemexpress.com This checkpoint is primarily regulated by the ATR kinase, which, upon activation, phosphorylates and activates checkpoint kinase 1 (Chk1). researchgate.net Chk1, in turn, inhibits the Cdc25 family of phosphatases, preventing the activation of the Cyclin B-Cdk1 complex that is required for mitotic entry. medchemexpress.com

Research indicates a complex interplay between the DNA-PK and ATR pathways. Deficiency in DNA-PK has been shown to cause hyperactivation of the ATR-dependent G2 checkpoint. nih.gov The inhibition of DNA-PK by this compound leads to persistent DSBs, which are processed into structures that activate the ATR-Chk1 pathway. This results in a strong G2/M arrest, preventing mitotic catastrophe and providing a window for alternative, albeit slower, repair pathways or for the induction of apoptosis if the damage is irreparable. tandfonline.com

Specialized In Vitro Biological Contexts and Research Applications

The specific mechanism of action of this compound as a DNA-PK inhibitor makes it a valuable tool in various specialized research contexts beyond its direct application as a radiosensitizer.

V(D)J recombination is a specialized process of somatic recombination that occurs in developing lymphocytes to generate a vast diversity of immunoglobulins (antibodies) and T-cell receptors (TCRs). mdpi.complos.org This process is initiated by the RAG1/RAG2 protein complex, which creates DSBs at specific recombination signal sequences (RSSs). mdpi.com The subsequent repair of these DSBs to form functional antigen receptor genes is critically dependent on the NHEJ pathway, with DNA-PK playing an indispensable role. mdpi.comnih.govplos.org

The kinase activity of DNA-PK is essential for the successful completion of V(D)J recombination. mdpi.com Studies in models with deficient DNA-PKcs show that while the initial DNA breaks are made, the final joining step is defective, leading to a severe combined immunodeficiency (SCID) phenotype. mdpi.complos.org Therefore, this compound, as a potent inhibitor of DNA-PK, can be used as a chemical probe in research models to study the molecular intricacies of V(D)J recombination and to investigate the consequences of its inhibition on immune system development and function. tandfonline.com

The inhibition of a single signaling pathway in cancer is often circumvented by compensatory mechanisms. This has led to research into combination strategies, and this compound has shown synergistic effects when combined with inhibitors of other key oncogenic kinases.

One prominent example is the combination of this compound (M3814) with inhibitors of KIT signaling in acute myeloid leukemia (AML). In KIT-mutant AML cells, combining M3814 with the tyrosine kinase inhibitor dasatinib (B193332) resulted in synergistic cell death. researchgate.net Phosphoproteomic analysis revealed that this combination led to a more profound inhibition of the downstream ERK and AKT/mTOR signaling pathways and also synergistically reduced the phosphorylation of key transcriptional regulators like MYC and MYB. researchgate.net Similar synergistic cell death was observed when M3814 was combined with other KIT signaling inhibitors. researchgate.net

These findings highlight the potential for dual targeting of DNA repair and oncogenic signaling pathways, a strategy being explored in multiple preclinical and clinical settings.

Table 1: Preclinical Synergistic Combinations with this compound (M3814)

| Combination Agent | Kinase Target | Cancer Model | Observed Effect | Reference |

|---|---|---|---|---|

| Dasatinib | KIT, BCR-ABL, SRC family | Acute Myeloid Leukemia (KIT mutant) | Synergistic cell death; enhanced inhibition of ERK, AKT/mTOR, MYC, and MYB phosphorylation. | researchgate.net |

| Ibrutinib | BTK, KIT | Acute Myeloid Leukemia (KIT mutant) | Synergistic cell death. | researchgate.net |

| M1774 | ATR | Solid Tumors | Under investigation in clinical trials. | patsnap.com |

| Avelumab | PD-L1 | Solid Tumors | Substantial in vitro activity when given concomitantly. | harvard.edu |

| 177Lu-based radioimmunotherapy | N/A (Radiopharmaceutical) | Prostate and Renal Cell Carcinoma | Enhanced antitumor efficacy; synergy allows for reduced radiotherapy dose. | nih.gov |

The advent of CRISPR/Cas9 technology has revolutionized the field of genetic engineering. The system works by creating a targeted DSB at a specific genomic locus. promega.comnih.gov The cell's natural repair machinery then mends this break, primarily through two competing pathways: the error-prone NHEJ or the high-fidelity homology-directed repair (HDR). promega.comgoogle.com For precise gene editing, such as the insertion of a new genetic sequence, the HDR pathway is preferred. However, in most cell types, NHEJ is significantly more active, making precise editing an inefficient process. promega.comnih.gov

Since DNA-PK is the central kinase of the NHEJ pathway, its inhibition presents a logical strategy to suppress NHEJ and favor HDR. nih.gov Research has demonstrated that pharmacological inhibition of DNA-PK using small molecules significantly increases the efficiency of Cas9-mediated HDR. nih.gov By temporarily blocking the dominant NHEJ pathway with an inhibitor like this compound, researchers can shift the balance of repair towards the desired HDR outcome, thereby increasing the frequency of precise genome editing events. promega.comnih.gov Further studies have shown that a dual inhibition of DNA-PK and another repair enzyme, DNA polymerase theta (Polϴ), can further improve both the efficiency and precision of gene integration. promega.com

Investigation of this compound in Inducing Immunogenic Cell Death

The combination of this compound, also known as M3814, with radiotherapy has been shown in preclinical studies to induce immunogenic cell death (ICD). ICD is a specialized form of cell death that triggers an immune response against dying tumor cells. This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as adjuvants to stimulate the immune system. Key hallmarks of ICD include the surface exposure of calreticulin (B1178941) (CRT), the release of high mobility group box 1 (HMGB1), and the secretion of adenosine (B11128) triphosphate (ATP). d-nb.infoxiahepublishing.combmbreports.org

In a murine non-small cell lung carcinoma model (KP.B6.F1), treatment with a combination of M3814 and radiotherapy resulted in cell death accompanied by established markers of ICD. Specifically, researchers observed the translocation of calreticulin to the cell-surface membrane and the release of HMGB1. frontiersin.org The surface exposure of CRT acts as an "eat-me" signal, promoting the phagocytosis of dying cancer cells by dendritic cells, a critical step in initiating an anti-tumor immune response. bmbreports.org The release of HMGB1 can further activate immune cells through receptors like Toll-like receptor 4 (TLR4). d-nb.infoxiahepublishing.com

While the direct and detailed quantification of ATP release in response to this compound treatment is not extensively documented in the available research, the presence of other key ICD markers strongly suggests that this compound, particularly in combination with radiation, can render tumor cells immunogenic. frontiersin.org This increased immunogenicity is a crucial aspect of its preclinical efficacy, as it suggests the treatment not only directly kills cancer cells but also primes the immune system for a more robust and lasting anti-tumor response.

Activation of Innate Anti-Viral Pathways (e.g., cGAS-STING) in Research Models

Preclinical research indicates that the combination of this compound (M3814) and radiotherapy can trigger the innate anti-viral cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a critical component of the innate immune system that detects cytosolic DNA, often resulting from cellular damage, and initiates an immune response characterized by the production of type I interferons (IFNs).

In MC38 colon adenocarcinoma cells, treatment with radiotherapy and M3814 led to an increased expression of Interferon-β (IFNβ), a key anti-viral cytokine induced by the cGAS-STING pathway. frontiersin.org This suggests that the DNA damage caused by the combination therapy leads to the accumulation of micronuclei containing DNA, which are then detected by cGAS, triggering the downstream signaling cascade that results in IFNβ production.

Interestingly, the activation of the cGAS-STING pathway by this combination therapy may be cell-line dependent. In the KP.B6.F1 murine non-small cell lung carcinoma model, while there was evidence of increased formation of cGAS-positive micronuclei following the combination treatment, these cells did not show an increase in IFNβ expression. frontiersin.org This highlights the complexity of tumor cell responses to DNA damage and the subsequent activation of immune pathways. The research further demonstrated that in a STING-deficient model, the cGAS-STING pathway's function could be restored using the FDA-approved drug decitabine, suggesting a potential strategy to overcome resistance to therapies that rely on this pathway. frontiersin.org

In Vivo Preclinical Models and Therapeutic Potentiation Studies

Evaluation of Antitumor Activity Potentiation with Radiation Therapy in Xenograft Models

This compound has demonstrated significant potentiation of the antitumor effects of ionizing radiation (IR) in multiple human cancer xenograft models. As an inhibitor of DNA-dependent protein kinase (DNA-PK), Nedisertib prevents the repair of DNA double-strand breaks induced by radiation, leading to increased tumor cell death. d-nb.info

In studies involving six different human xenograft models representing colon, head and neck, lung, and pancreas cancers, the combination of Nedisertib and IR resulted in significant tumor growth inhibition compared to IR alone. xiahepublishing.comsnmjournals.org Notably, in the FaDu (head and neck cancer) and NCI-H460 (lung cancer) xenograft models, the combination therapy induced tumor regression. In the FaDu model, complete tumor regression with no regrowth was observed when Nedisertib was combined with a fractionated radiation regimen. d-nb.info These findings underscore the potent radiosensitizing effects of Nedisertib across a range of cancer types.

Analysis of Radiosensitization Across Diverse Cancer Xenograft Types

The radiosensitizing effects of this compound have been evaluated across a variety of cancer xenograft models, demonstrating its broad potential. The following table summarizes the findings from preclinical studies in different cancer types.

| Cancer Type | Xenograft Model | Key Findings with Nedisertib + Radiation | Reference |

| Colon Cancer | HCT116 | Significantly inhibited tumor growth in combination with IR. | snmjournals.org |

| Head and Neck Cancer | FaDu | Induced tumor regression and no tumor regrowth with fractionated IR. | d-nb.info |

| Lung Cancer | NCI-H460 | Induced tumor regression. | d-nb.info |

| Lung Cancer | A549 | Significantly inhibited tumor growth in combination with IR. | snmjournals.org |

| Pancreatic Cancer | Capan-1 | Significantly inhibited tumor growth in combination with IR. | snmjournals.org |

| Pancreatic Cancer | BxPC3 | Significantly inhibited tumor growth in combination with IR. | snmjournals.org |

| Glioblastoma | GBM120 (orthotopic) | Significantly increased survival. | nih.gov |

These studies collectively indicate that Nedisertib's ability to enhance the efficacy of radiation therapy is not limited to a single type of cancer, suggesting a fundamental mechanism of action related to DNA damage repair that is relevant across multiple tumor histologies. d-nb.infosnmjournals.orgnih.gov

Assessment of Impact on the Tumor Immune Microenvironment in Preclinical Settings

The combination of this compound (M3814) and radiotherapy has been shown to favorably modulate the tumor immune microenvironment (TIME) in preclinical models. The induction of immunogenic cell death and activation of the cGAS-STING pathway contribute to a more inflamed, or "hot," tumor microenvironment, which is more susceptible to an anti-tumor immune response.

Combination Strategies with Radioimmunotherapy in Preclinical Renal Cell Carcinoma and Prostate Cancer Models

Recent preclinical studies have explored the combination of this compound (Peposertib) with radioimmunotherapy (RIT), a targeted form of radiation delivery, in renal cell carcinoma (RCC) and prostate cancer models. These studies have demonstrated a synergistic effect, enhancing the therapeutic efficacy of RIT. nih.gov

In a preclinical model of RCC using SK-RC-52 xenografts, which target carbonic anhydrase IX, the combination of Peposertib with ¹⁷⁷Lu-DOTA-girentuximab showed enhanced antitumor efficacy compared to the radioimmunotherapy alone. nih.gov The combination of 6 MBq of the RIT agent with Peposertib resulted in a 100% complete response rate (4 out of 4 mice). nih.gov Furthermore, combining Peposertib with a lower dose of the RIT agent (3 MBq) achieved an antitumor activity comparable to the higher dose (6 MBq) of the RIT agent alone. nih.gov

Similarly, in a prostate cancer model using LNCaP xenografts, which target the prostate-specific membrane antigen (PSMA), the combination of Peposertib with ¹⁷⁷Lu-DOTA-rosopatamab also demonstrated significant therapeutic benefit. nih.gov The combination of 6 MBq of the RIT agent and Peposertib led to a complete response rate of 75% (3 out of 4 mice). nih.gov In both the RCC and prostate cancer models, the addition of Peposertib to radioimmunotherapy was associated with an increase in DNA double-strand breaks, as measured by γH2AX foci formation, confirming the mechanism of enhanced DNA damage. nih.gov

The following table summarizes the key findings from these combination radioimmunotherapy studies.

| Cancer Model | Xenograft | Radioimmunotherapy Agent | Key Findings with Peposertib + RIT | Reference |

| Renal Cell Carcinoma | SK-RC-52 | ¹⁷⁷Lu-DOTA-girentuximab (6 MBq) | 100% complete response rate (4/4 mice). | nih.gov |

| Renal Cell Carcinoma | SK-RC-52 | ¹⁷⁷Lu-DOTA-girentuximab (3 MBq) | Antitumor activity comparable to 6 MBq RIT alone. | nih.gov |

| Prostate Cancer | LNCaP | ¹⁷⁷Lu-DOTA-rosopatamab (6 MBq) | 75% complete response rate (3/4 mice). | nih.gov |

These findings suggest that combining this compound with radioimmunotherapy can significantly enhance treatment efficacy, potentially allowing for the use of lower radiation doses and improving therapeutic outcomes in RCC and prostate cancer. nih.gov

Comparative Analysis and Future Research Directions for Rac Nedisertib

Comparative Assessment with Other DNA-PK Inhibitors and Related DDR Kinase Inhibitors

The therapeutic potential of a kinase inhibitor is significantly defined by its selectivity and potency. The phosphatidylinositol 3-kinase-related kinase (PIKK) family, to which DNA-PK belongs, includes other crucial DNA damage response (DDR) kinases such as Ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR), as well as the growth-regulating kinase mTOR. nih.gov Due to structural similarities in the ATP-binding pocket, achieving selectivity among these kinases is a significant challenge in drug development. researchgate.net